molecular formula C17H17ClFN3OS2 B4568370 N-(4-chlorobenzyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4568370
M. Wt: 397.9 g/mol
InChI Key: GQVIKDQPOVPDET-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17ClFN3OS2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0485604 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has synthesized and characterized chloro- and fluoro-substituted thiocarboxyhydrazones, demonstrating their effectiveness against certain bacteria. These compounds, including 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide and 2-(4-fluorobenzylidene)-N-methylhydrazinecarbothioamide, have shown promising antimicrobial properties, attributed to their structural features stabilized by hydrogen bonds and π···π interactions (Liu, 2015).

Corrosion Inhibition

Aromatic hydrazide derivatives, such as 2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide, have been studied for their potential as corrosion inhibitors on mild steel surfaces in acidic environments. These studies highlight the compounds' efficacy in forming protective films on metal surfaces, thereby mitigating corrosion. The adsorption behavior follows Langmuir's adsorption isotherm, indicating a chemisorption process (Kumari et al., 2017).

Chemical Synthesis and Characterization

Further research has explored the synthesis of various derivatives, including thiosemicarbazides, triazoles, thiadiazoles, and oxadiazoles, showcasing their potential antibacterial activity. These synthetic efforts emphasize the structural diversity achievable through modifications at specific sites on the hydrazinecarbothioamide backbone. The QSAR studies of these compounds help understand the relationship between their structure and biological activity, highlighting the importance of substituents for enhancing their hydrophobicity or steric bulk (Desai et al., 2008).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3OS2/c18-14-5-1-12(2-6-14)9-20-17(24)22-21-16(23)11-25-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVIKDQPOVPDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NNC(=O)CSCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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